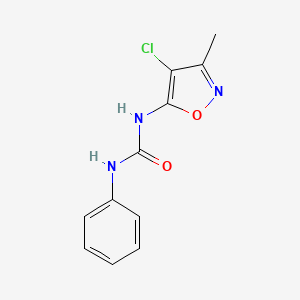

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

描述

属性

IUPAC Name |

1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-7-9(12)10(17-15-7)14-11(16)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEFLMPGUDONIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea typically involves the reaction of 4-chloro-3-methyl-1,2-oxazole with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

化学反应分析

Types of Reactions

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

科学研究应用

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogues and Their Properties

Key Observations

Structural Variations: The target compound’s phenylurea group distinguishes it from oxadiazole-based analogues like Pleconaril, which instead incorporates a trifluoromethyl-oxadiazole ring. Substituent Effects: The chloro and methyl groups on the oxazole ring improve metabolic stability and modulate electronic properties, a feature shared with Sitaxsentan sodium .

Biological Activity: Pleconaril () demonstrates broad-spectrum antiviral activity against enteroviruses, attributed to its oxazole-oxadiazole scaffold.

Physicochemical Properties :

- The calculated molecular weight of the target compound (250.5 g/mol) falls within the typical range for small-molecule drugs (<500 g/mol), favoring oral bioavailability.

- Analogues like Pleconaril (421.41 g/mol) and Sitaxsentan sodium (476.89 g/mol) exhibit higher molecular weights due to extended substituents, which may influence solubility and distribution .

Research Implications

- Drug Design : The urea moiety in the target compound offers a template for designing inhibitors targeting enzymes or receptors requiring hydrogen-bond interactions.

- Safety and Handling: While specific toxicity data for the target compound are unavailable, structurally related urea derivatives (e.g., 3-[3-(dimethylamino)propyl]-1-phenylurea in –7) emphasize standard precautions: avoid inhalation, skin contact, and use PPE .

生物活性

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 6-chloro-3-(3-methyl-1,2-oxazol-5-yl)-4-phenyl-1,2-dihydroquinolin-2-one

- Molecular Formula : CHClNO

- Molecular Weight : 336.772 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cell Signaling Pathways : It promotes the reorganization of the actin cytoskeleton, which is crucial for cell adhesion and migration. This activity is linked to the activation of several signaling pathways including ERK1/2 and JNK pathways .

- Enzyme Interaction : The compound has been shown to phosphorylate key proteins such as PIK3R1 and PLCG2, leading to downstream effects like activation of protein kinase C family members, particularly PRKCD .

- Receptor Modulation : The compound acts as a negative allosteric modulator at the CB1 receptor, which is involved in various neurobiological processes including addiction behaviors .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| TK-10 | 15.6 | Moderate inhibition |

| HT-29 | 12.4 | Significant inhibition |

These findings suggest that the compound could be a candidate for further development in cancer therapy.

Case Studies

A notable study evaluated the effects of this compound on cocaine-seeking behavior in rats. The administration of this compound significantly reduced reinstatement of drug-seeking behavior, indicating potential therapeutic applications in addiction treatment .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has excellent brain permeation with a brain/plasma ratio (Kp) of 2.0, suggesting favorable properties for central nervous system targeting . However, it also exhibited relatively low metabolic stability in rat liver microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。